N-(4-bromophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-(4-bromophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H14BrClN2O2 and its molecular weight is 417.69. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
- Met Kinase Inhibition : N-substituted dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. Such compounds have shown efficacy in tumor stasis in preclinical models and have been advanced into clinical trials (Schroeder et al., 2009).
- Antibacterial Activity : N-(4-bromophenyl)furan-2-carboxamide analogues demonstrated significant in vitro antibacterial activities against drug-resistant bacteria, indicating their potential as antibacterial agents (Siddiqa et al., 2022).
Organic Synthesis and Chemical Properties
- Synthesis of Heterocyclic Compounds : These compounds are used as starting materials for the synthesis of various heterocyclic compounds, demonstrating versatility in organic synthesis (Prager & Were, 1983).
- Fluorescence Properties : Research has explored the fluorescence properties of substituted dihydropyridine-3-carboxamides, which could have applications in materials science and bioimaging (Ershov et al., 2015).
- Crystal Structures and Surface Analyses : The crystal structures of these compounds have been analyzed to understand their molecular interactions, which is crucial for the development of new pharmaceuticals and materials (Naghiyev et al., 2022).
Properties
IUPAC Name |
N-(4-bromophenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2O2/c20-14-7-9-15(10-8-14)22-18(24)16-5-3-11-23(19(16)25)12-13-4-1-2-6-17(13)21/h1-11H,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFATUBUESJSNPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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